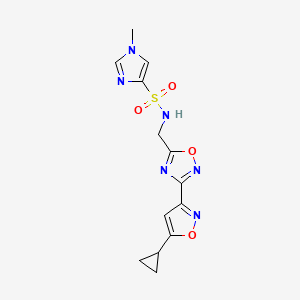

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

This compound is a heterocyclic sulfonamide featuring a 1,2,4-oxadiazole core linked to a 5-cyclopropylisoxazole moiety and a 1-methylimidazole-4-sulfonamide group. Its cyclopropyl substituent on the isoxazole ring may enhance metabolic stability compared to non-cyclopropyl analogs, while the imidazole sulfonamide group could confer solubility or binding affinity .

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O4S/c1-19-6-12(14-7-19)24(20,21)15-5-11-16-13(18-23-11)9-4-10(22-17-9)8-2-3-8/h4,6-8,15H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBBBGFQMLPXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Characteristics

- Molecular Formula : C₁₃H₁₅N₅O₃S

- Molecular Weight : 305.36 g/mol

- Solubility : Soluble in DMSO and methanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The imidazole and oxadiazole moieties are known to participate in various biological processes, including:

- Inhibition of Enzyme Activity : The sulfonamide group is recognized for its ability to inhibit carbonic anhydrase and other enzymes critical for tumor growth.

- Induction of Apoptosis : Studies indicate that derivatives containing isoxazole structures can promote apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bcl-2 and Bax .

- Cell Cycle Arrest : Compounds similar to this structure have been shown to induce cell cycle arrest at various phases, particularly G1/S transition .

Cytotoxicity Assays

A series of cytotoxicity assays were conducted using various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo205 (colon cancer). The results indicated significant cytotoxic effects at concentrations ranging from 10 μM to 100 μM.

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| A549 | 30 | Cell cycle arrest |

| Colo205 | 20 | Enzyme inhibition |

Case Study: Anticancer Activity

A detailed study investigated the effects of the compound on HL-60 human promyelocytic leukemia cells. The compound was found to:

- Decrease Bcl-2 expression significantly.

- Increase p21^WAF-1 levels, indicating cell cycle arrest.

These findings suggest a dual mechanism involving both apoptosis and cell cycle regulation .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies have indicated potential antimicrobial activity against various bacterial strains. The compound exhibited:

- Minimum Inhibitory Concentration (MIC) values ranging from 50 μg/mL to 200 μg/mL against Gram-positive bacteria such as Staphylococcus aureus.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of isoxazole- and oxadiazole-containing sulfonamides. Below is a comparative analysis with structurally related molecules from :

Table 1: Structural Comparison of Key Compounds

Key Observations :

Core Heterocycles: The target compound uniquely combines 1,2,4-oxadiazole and isoxazole rings, whereas analogs in often pair oxadiazole with benzamide or triazolopyrimidine systems. This hybrid structure may offer distinct electronic or steric properties for target binding.

Sulfonamide vs. Benzamide Linkages: The target’s imidazole sulfonamide differs from the benzamide moieties in compounds. Sulfonamides are known for their versatility in hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase inhibitors), suggesting divergent biological targets compared to benzamide-based analogs .

Therapeutic Implications :

- Compounds in are explicitly linked to anticancer, antiviral, or antiplatelet applications. The target compound’s lack of disclosed activity highlights a gap in current research, though its structural features align with molecules targeting proteases or kinases .

Q & A

Q. How can proteomics and transcriptomics data be integrated to identify novel therapeutic applications?

- Methodological Answer :

- Multi-Omics Integration : Combine RNA-seq (to identify upregulated pathways) with affinity proteomics (to map protein interactors) .

- Machine Learning : Train models on public databases (e.g., ChEMBL) to predict off-label uses (e.g., antifibrotic activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.